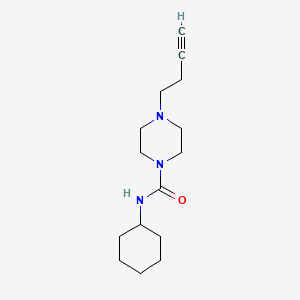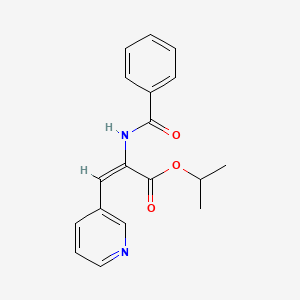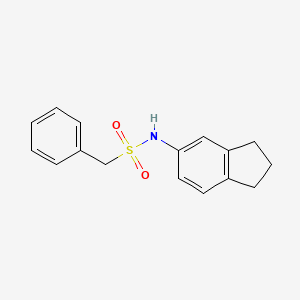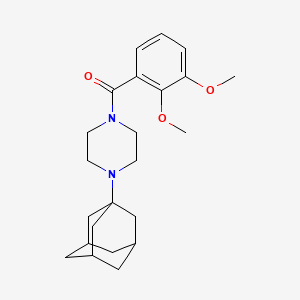
4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide, also known as BAY 38-7271, is a synthetic compound that belongs to the family of piperazine derivatives. It has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271 acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. By blocking the 5-HT1A receptor, 4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271 increases the levels of serotonin in the brain, which can lead to the anxiolytic and antidepressant effects observed in preclinical studies.
Biochemical and Physiological Effects:
4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271 has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been found to increase the levels of dopamine and norepinephrine in the brain, which could contribute to its antipsychotic effects. Additionally, 4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271 has been shown to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons.
実験室実験の利点と制限
4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271 has several advantages for use in lab experiments. It has a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. Additionally, it has been shown to have a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, one limitation of 4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271 is that it can interact with other receptors in addition to the 5-HT1A receptor, which could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271. One area of interest is the development of more selective 5-HT1A receptor antagonists, which could help to minimize the off-target effects of 4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271. Additionally, further research is needed to better understand the mechanisms underlying the analgesic effects of 4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271, which could lead to the development of new treatments for chronic pain. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271 in humans, which could pave the way for its use as a therapeutic agent in the future.
Conclusion:
In conclusion, 4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271 is a synthetic compound with potential therapeutic applications in the field of neuroscience. It acts as a selective antagonist of the 5-HT1A receptor, which could make it useful for the treatment of anxiety disorders, depression, and schizophrenia. While 4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271 has several advantages for use in lab experiments, such as its high affinity for the 5-HT1A receptor and favorable pharmacokinetic profile, further research is needed to better understand its mechanisms of action and potential clinical applications.
合成法
The synthesis of 4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271 involves the reaction of 1-cyclohexylpiperazine with 4-but-3-yn-1-ol in the presence of a catalyst, followed by the addition of carboxylic acid to form the carboxamide. The resulting compound is then purified through recrystallization to obtain the final product.
科学的研究の応用
4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271 has been extensively studied in the field of neuroscience due to its potential as a therapeutic agent for various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties, making it a promising candidate for the treatment of anxiety disorders, depression, and schizophrenia. Additionally, 4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271 has been found to have analgesic effects, which could make it useful in the treatment of chronic pain.
特性
IUPAC Name |
4-but-3-ynyl-N-cyclohexylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-2-3-9-17-10-12-18(13-11-17)15(19)16-14-7-5-4-6-8-14/h1,14H,3-13H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALUEHFTDHQMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCN(CC1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5291661.png)
![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5291667.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea hydrochloride](/img/structure/B5291671.png)


![9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5291705.png)
![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5291711.png)
![2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5291712.png)

![3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5291722.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291725.png)

